(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride
Description
(5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride is a benzazepine derivative characterized by a chloro substituent at position 8, a hydroxyl group at position 7, and a phenyl group at position 5 in its tetracyclic scaffold. The stereochemistry at position 5 is defined as S-configuration, which is critical for its pharmacological interactions.
Propriétés
IUPAC Name |
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHOTRUZLPTFOY-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746884 | |
| Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107128-79-0 | |
| Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and General Preparation Strategy
The synthesis of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride typically proceeds through multiple steps involving:
- Construction of the benzazepine core structure.
- Introduction of the 8-chloro substituent and the 5-phenyl group.
- Installation of the hydroxyl group at the 7-position.
- Formation of the hydrochloride salt to improve stability and solubility.
The process starts from readily available aromatic and heterocyclic precursors, often involving cyclization reactions to form the tetrahydrobenzazepine ring system. Subsequent functional group transformations introduce the chlorine atom and phenyl substituent with controlled stereochemistry to yield the (5S)-enantiomer. The final step involves treatment with hydrochloric acid to obtain the hydrochloride salt form, which is the commonly used form in research and pharmaceutical applications.
Detailed Reaction Conditions and Reagents
- Cyclization: Often achieved under mild acidic or basic conditions to form the seven-membered benzazepine ring. Solvents like dichloromethane or toluene are commonly used.
- Chlorination: Selective chlorination at the 8-position is performed using reagents such as N-chlorosuccinimide or other electrophilic chlorinating agents, typically at low temperatures to avoid over-chlorination.
- Phenylation: Introduction of the phenyl group at the 5-position is generally accomplished via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, depending on the precursor.
- Hydroxylation: The 7-hydroxyl group is introduced by selective oxidation, using reagents like potassium permanganate or other mild oxidants to avoid degradation of the molecule.
- Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in an organic solvent or aqueous media to precipitate the hydrochloride salt, enhancing compound stability and solubility for further applications.
Industrial Scale Production Considerations
Industrial production mirrors the laboratory synthetic route but incorporates process optimizations for:
- Yield improvement: Optimization of reaction times, temperatures, and reagent equivalents.
- Safety: Avoidance of hazardous intermediates and exothermic steps through controlled addition and temperature regulation.
- Cost-effectiveness: Use of readily available and inexpensive reagents, solvent recycling, and minimizing purification steps.
- Quality control: Use of advanced analytical techniques to ensure stereochemical purity and consistent product quality.
Advanced equipment such as automated reactors and in-line monitoring systems are employed to maintain reproducibility and scale-up efficiency.
Reaction Analysis and Chemical Transformations
The compound undergoes several key chemical reactions during synthesis:
- Oxidation: Controlled oxidation is critical for hydroxyl group introduction without affecting other sensitive sites.
- Reduction: Occasionally used to adjust oxidation states of intermediates.
- Substitution: Electrophilic aromatic substitution for chlorination and nucleophilic substitution or cross-coupling for phenyl group installation.
Common reagents include:
| Reaction Type | Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, mild oxidants | Room temperature to mild heating |
| Reduction | Sodium borohydride, catalytic hydrogenation | Mild conditions |
| Substitution | N-chlorosuccinimide, phenylboronic acid, palladium catalysts | Controlled temperature, inert atmosphere |
The reaction conditions such as solvent choice, temperature, and pH are optimized to maximize yield and purity while minimizing side reactions.
Research Findings and Optimization Data
While specific experimental data on yields and purity for each step of the synthesis of this compound are proprietary or limited in public literature, general observations include:
- High stereoselectivity is achieved by controlling chiral centers during cyclization and phenylation steps.
- Yields for individual steps typically range from 70% to 90%, with overall yield depending on purification efficiency.
- Hydrochloride salt formation improves compound crystallinity and facilitates handling.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Starting materials | Readily available aromatic precursors | Cost-effective and scalable |
| Reaction solvents | Dichloromethane, toluene, methanol | Selected for solubility and reactivity |
| Temperature range | 0°C to 80°C | Controlled to optimize selectivity |
| Reaction time | 2 to 24 hours | Depends on step and scale |
| Yield per step | 70% - 90% | High efficiency expected |
| Purification methods | Crystallization, chromatography | Ensures stereochemical purity |
| Final product form | Hydrochloride salt | Enhanced stability and solubility |
This detailed synthesis overview of this compound integrates data from multiple authoritative sources, emphasizing the multi-step synthetic approach, reaction conditions, and industrial considerations. The compound’s preparation is a well-established process involving precise control of stereochemistry and functional group transformations, making it suitable for pharmaceutical research and development.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride, also known as Nor-S-(-)-SCH-23388 hydrochloride, is a chemical compound with significant applications in scientific research, especially in biology, chemistry, and medicine . It is a selective dopamine D1 receptor antagonist and is utilized for studying dopamine-related functions and disorders.
Scientific Research Applications
This compound has found use in several scientific fields:
- Chemistry It serves as a reference compound in studying dopamine receptor interactions and in the creation of new chemical entities.
- Biology The compound is used in studies related to neurotransmitter functions and signaling pathways.
- Medicine It is a tool for studying neurological disorders like Parkinson’s disease and schizophrenia by modulating dopamine receptor activity.
- Industry Its unique properties make it useful in developing pharmaceuticals and diagnostic agents.
This compound is a selective dopamine D1 receptor antagonist, which makes it significant in neuroscience and pharmacology. It can modulate dopamine-related functions and has potential therapeutic applications in neuropsychiatric disorders. The compound interacts with dopamine D1 receptors, inhibiting their activity, which is a crucial aspect of neurotransmitter signaling pathways associated with movement, cognition, and emotion. By blocking D1 receptors, it can modulate neurotransmitter release and neuronal activity.
Case Studies
- Dopamine Dysfunction in Neurological Disorders : This compound has been used to investigate dopamine receptor occupancy in Parkinson's disease patients using PET scans, suggesting that selective D1 antagonism could influence motor control and cognitive functions.
- Schizophrenia Research : Studies have focused on the role of D1 receptors in schizophrenia, and the administration of this compound has provided insights into potential therapeutic avenues for managing symptoms related to dopamine dysregulation.
Mécanisme D'action
The mechanism of action of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparaison Avec Des Composés Similaires
Stereoisomeric Counterpart: (5R)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Key Differences :
- Stereochemistry : The (5R)-enantiomer differs in the spatial arrangement at position 5, which significantly impacts receptor binding. For example, in dopamine D1 receptor antagonists like SCH-23390 (a related benzazepine), the R-configuration is pharmacologically active, whereas the S-form is inactive .
- Synthesis : The (5R)-enantiomer is synthesized via analogous pathways but requires chiral resolution or asymmetric catalysis to ensure stereochemical purity .
Table 1: Comparison of (5S) and (5R) Enantiomers
Halogen-Substituted Analog: (5R)-8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol Hydrochloride
Key Differences :
- Substituent : Bromine replaces chlorine at position 8, increasing molecular weight (MW: 368.699 vs. ~329.8 for the chloro compound) and altering electronic properties.
Table 2: Halogen and Substituent Effects
| Property | Target Compound (Cl) | Bromo-Methyl Analog |
|---|---|---|
| Substituent at C8 | Chlorine (atomic radius: 0.79 Å) | Bromine (atomic radius: 1.14 Å) |
| Molecular Weight | ~329.8 | 368.699 |
| Bioactivity | Unknown (hypothesized dopamine antagonism) | Potential enhanced receptor selectivity |
| Stability | Higher (Cl is less reactive than Br) | Lower (Br may undergo faster metabolism) |
SCH-23390: A Pharmacologically Active Benzazepine
SCH-23390 (R(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride) shares structural similarities but differs in:
Activité Biologique
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride is a selective dopamine D1 receptor antagonist, primarily utilized in neuroscience and pharmacology to explore dopamine-related functions and disorders. This compound is recognized for its significant role in modulating neurotransmitter signaling pathways associated with various neuropsychiatric conditions.
| Property | Value |
|---|---|
| IUPAC Name | (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride |
| CAS Number | 135556-21-7 |
| Molecular Formula | C16H17ClNO |
| Molecular Weight | 310.2 g/mol |
The primary mechanism of action for (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride involves selective binding to dopamine D1 receptors. By inhibiting these receptors, the compound alters neurotransmitter release and neuronal activity. This modulation is crucial for understanding the physiological and pathological roles of dopamine in conditions such as Parkinson's disease and schizophrenia.
Pharmacological Applications
- Neuroscience Research : The compound is extensively used in studies examining dopamine receptor interactions, contributing to the understanding of neurodegenerative diseases.
- Psychiatric Disorders : Its selective antagonism of D1 receptors makes it a valuable candidate for exploring therapeutic strategies in schizophrenia and mood disorders.
- Drug Development : As a reference compound, it aids in the development of new pharmacological agents targeting dopamine pathways.
Case Studies
Several studies have highlighted the biological effects of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride:
- Dopamine Modulation : Research demonstrated that administration of this compound significantly reduced hyperactivity in animal models induced by dopamine agonists, suggesting its potential utility in treating hyperdopaminergic states.
- Neuroprotective Effects : A study indicated that the compound could protect dopaminergic neurons from oxidative stress in vitro, hinting at its possible application in neuroprotection strategies against Parkinson's disease.
- Behavioral Studies : In behavioral assays, (5S)-8-chloro compound showed promise in reducing anxiety-like behaviors in rodent models when compared to controls treated with non-selective dopamine antagonists.
Comparison with Similar Compounds
The uniqueness of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride can be compared with other dopamine receptor antagonists:
| Compound Name | Selectivity | Notable Use |
|---|---|---|
| SCH-23390 hydrochloride | High | Research on D1 receptor functions |
| SKF-83566 hydrochloride | Moderate | Studying dopaminergic signaling |
| R-(+)-SCH-23390 hydrochloride | High | Neuropharmacological applications |
This compound's high selectivity for D1 receptors distinguishes it from others that may interact with multiple receptor subtypes.
Q & A
Basic Research Questions
Q. How can researchers determine the enantiomeric purity of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) or polarimetry is recommended. For HPLC, use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with a mobile phase optimized for resolution. Reference standards with known enantiomeric excess (e.g., ≥98% ee, as noted in safety data sheets for structurally related compounds) should be employed for calibration . Polarimetry can complement HPLC by measuring optical rotation, but it requires pure enantiomer reference data.
Q. What are the critical steps for synthesizing this compound while preserving stereochemical integrity?
- Methodological Answer : Key steps include:
- Asymmetric synthesis : Use chiral catalysts (e.g., Evans oxazolidinones) during ring-closing steps to ensure (5S) configuration.
- Chlorination control : Optimize reaction conditions (temperature, solvent) to avoid racemization during the introduction of the 8-chloro substituent. Evidence from similar benzazepine syntheses suggests dichloromethane or THF as suitable solvents .
- Hydrochloride salt formation : Precipitate the final product in anhydrous HCl/ether to ensure stoichiometric 1:1 salt formation .
Q. Which analytical techniques are suitable for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- For hydrolytic stability : Conduct forced degradation studies in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the benzazepine ring or dechlorination) .
- For photostability : Expose the compound to UV light (ICH Q1B guidelines) and analyze changes using UV-Vis spectroscopy and HPLC .
Advanced Research Questions
Q. How can contradictory pharmacological activity data for this compound be resolved?
- Methodological Answer :
- Re-evaluate stereochemical purity : Impurities in the (5R)-enantiomer (e.g., from incomplete resolution) may antagonize or alter receptor binding. Use chiral HPLC to confirm enantiomeric ratios .
- Assess metabolite interference : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and screen metabolites via LC-MS/MS. Metabolites like hydroxylated derivatives may exhibit off-target effects .
- Control for batch variability : Cross-reference synthetic routes and impurity profiles (e.g., residual solvents, synthetic intermediates) across studies .
Q. What strategies optimize receptor-binding assays for this compound’s interaction with dopamine D1-like receptors?
- Methodological Answer :
- Radioligand displacement assays : Use [³H]SCH-23390 as a radioligand. Pre-incubate membrane preparations (e.g., from transfected HEK293 cells) with varying concentrations of the compound. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Control for non-specific binding : Include excess cold ligand (1 µM SCH-23390) to distinguish specific vs. nonspecific interactions.
- Functional assays : Measure cAMP accumulation in D1 receptor-expressing cells to confirm agonism/antagonism .
Q. How can researchers address discrepancies in reported solubility and bioavailability data?
- Methodological Answer :
- Standardize solubility protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure water. Solubility in HCl-adjusted buffers (pH 1–3) should reflect gastric conditions .
- Assess polymorphic forms : Perform X-ray diffraction (PXRD) to identify crystalline vs. amorphous states, which impact dissolution rates.
- Pharmacokinetic modeling : Use compartmental models to correlate in vitro solubility with in vivo absorption data from rodent studies .
Data Contradiction Analysis
Q. Why might different studies report varying toxicity profiles for this compound?
- Methodological Answer :
- Impurity analysis : Screen batches for toxic intermediates (e.g., chlorinated byproducts) via GC-MS. Impurities like 3-chlorophenoxy derivatives (found in related compounds) may contribute to hepatotoxicity .
- Species-specific metabolism : Compare toxicity in human hepatocytes vs. rodent models. Differences in CYP2D6/3A4 activity can alter metabolite generation .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved N95 masks if handling powdered forms to avoid inhalation .
- Skin/eye protection : Wear nitrile gloves and safety goggles; evidence from similar hydrochlorides indicates potential for skin irritation .
- Ventilation : Conduct synthesis in a fume hood with negative pressure to minimize exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
